molecular formula C14H10FNO2 B1226281 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile

2-Fluoro-6-(4-methoxyphenoxy)benzonitrile

Cat. No.: B1226281
M. Wt: 243.23 g/mol
InChI Key: ZQMZRWJCULMXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-(4-methoxyphenoxy)benzonitrile is an aromatic ether that is diphenyl ether substituted by a cyano group, fluoro group and a methoxy group at positions 1,2 and 4, respectively. It is an aromatic ether, a member of monofluorobenzenes and a nitrile. It derives from a diphenyl ether.

Scientific Research Applications

Radiation-Induced Homolytic Aromatic Substitution

The study by Eberhardt (1977) explores the radiation-induced hydroxylation of various aromatic compounds, including benzonitrile. The presence of metal salts such as Fe(CN)₆³⁻, Fe³⁺, and Cr₂O₇²⁻ was found to significantly influence the hydroxylation process. This study provides insights into the mechanisms of hydroxylation and the role of metal ions in the radiation chemistry of aromatic nitriles, which could be relevant to the derivative compounds of benzonitrile such as 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile (Eberhardt, 1977).

Fluorophores for Sensing and pH Applications

Application of Benzoxazole and Benzothiazole Derivatives

Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs, demonstrating their application in fluorescent probes for sensing magnesium and zinc cations, respectively. These compounds, due to the high acidity of the fluorophenol moiety, show high sensitivity to pH changes, especially in the pH 7-8 range, indicating potential applications in pH sensing or metal ion detection (Tanaka et al., 2001).

Synthesis of Hydroindolenones and Hydroquinolenones

Oxidation of Phenols for Synthesis

Karam et al. (1999) reported the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones by oxidizing 4-substituted open-chain phenolds, followed by an intramolecular conjugate addition. This method could potentially be applied to compounds structurally related to this compound, indicating the utility of these reactions in synthesizing complex fluorinated structures (Karam et al., 1999).

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

2-fluoro-6-(4-methoxyphenoxy)benzonitrile

InChI

InChI=1S/C14H10FNO2/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3

InChI Key

ZQMZRWJCULMXQS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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